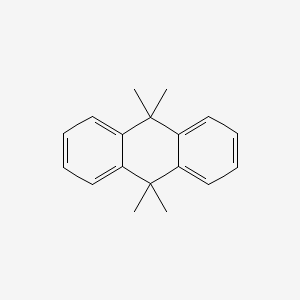

9,9,10,10-Tetramethyl-9,10-dihydroanthracene

Description

Properties

IUPAC Name |

9,9,10,10-tetramethylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20/c1-17(2)13-9-5-7-11-15(13)18(3,4)16-12-8-6-10-14(16)17/h5-12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIKXMSYOZSDGRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2C(C3=CC=CC=C31)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90323937 | |

| Record name | 9,9,10,10-tetramethyl-9,10-dihydroanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90323937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24269-10-1 | |

| Record name | 24269-10-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405243 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,9,10,10-tetramethyl-9,10-dihydroanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90323937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Properties of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 9,9,10,10-tetramethyl-9,10-dihydroanthracene, a sterically hindered derivative of the 9,10-dihydroanthracene scaffold. The document details its synthesis, physicochemical properties, and spectroscopic characterization. It critically examines the prevailing synthetic methodology, offering insights into the reaction mechanism and potential challenges. Furthermore, the guide explores the unique structural attributes of this molecule and discusses its potential, yet underexplored, applications in medicinal chemistry and materials science. This guide is intended to be a valuable resource for researchers interested in the synthesis of novel polycyclic aromatic hydrocarbons and their utilization in drug discovery and development.

Introduction: The Significance of the Dihydroanthracene Scaffold

The 9,10-dihydroanthracene core is a fascinating tricyclic aromatic system that has garnered significant attention in various fields of chemistry, most notably in medicinal chemistry.[1][2] Unlike its fully aromatic counterpart, anthracene, the central ring of 9,10-dihydroanthracene is saturated, resulting in a non-planar, boat-shaped conformation. This three-dimensional architecture provides a rigid scaffold that can be strategically functionalized to present substituents in well-defined spatial orientations, a highly desirable feature in the design of small molecule therapeutics that interact with specific biological targets.[3]

The introduction of bulky substituents, such as the four methyl groups at the 9 and 10 positions in 9,9,10,10-tetramethyl-9,10-dihydroanthracene, imparts significant steric hindrance. This steric shielding can profoundly influence the molecule's reactivity, stability, and conformational dynamics. Such modifications can be exploited to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates, for instance, by protecting metabolically labile sites or by enforcing a specific bioactive conformation. While the broader class of dihydroanthracene derivatives has been explored for various therapeutic applications, the unique properties of the sterically encumbered 9,9,10,10-tetramethyl derivative remain a largely untapped area of research.

Synthesis of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene

The primary reported synthesis of 9,9,10,10-tetramethyl-9,10-dihydroanthracene involves the direct alkylation of anthracene.[4][5] This method, while straightforward, is characterized by a relatively low yield, which presents a significant challenge for its broader application.

Alkylation of Anthracene: A Detailed Protocol

The synthesis commences with the alkylation of anthracene using a combination of lithium aluminum hydride (LiAlH₄) and diglyme (bis(2-methoxyethyl) ether).[4][5]

Experimental Protocol:

-

In a 1-liter round-bottom flask maintained under a nitrogen atmosphere, a mixture of anthracene (18.71 g, 105.0 mmol), lithium aluminum hydride (10.00 g, 270.30 mmol), and diglyme (294.00 ml, 2.07 mol) is prepared.[4]

-

The reaction mixture is heated to reflux at 150°C and maintained at this temperature for 10 hours.[4]

-

After the reflux period, the reaction is allowed to cool to room temperature.

-

The cooled mixture is carefully poured into 2 liters of 1N hydrochloric acid and stirred for 30 minutes.

-

The organic layer is extracted with ethyl acetate.

-

The product is purified by recrystallization from ethanol to yield 9,9,10,10-tetramethyl-9,10-dihydroanthracene as a white powder (7.50 g, 30% yield).[4][5]

Mechanistic Considerations and Challenges

The reported mechanism for this alkylation suggests that LiAlH₄ acts as a reducing agent, reacting with diglyme to form a methyl carbonium ion intermediate, which then attacks the active 9 and 10 positions of anthracene.[4] This proposed mechanism is unconventional, as LiAlH₄ is primarily known as a powerful hydride donor and not a source of methyl cations. A more plausible, though unconfirmed, mechanism may involve the cleavage of the ether C-O bond by the Lewis acidic aluminum species, followed by a complex series of events. The high temperature required for this reaction suggests a significant activation barrier.

The low yield of 30% is a major drawback of this method.[4][5] This is attributed to the formation of a mixture of various alkylated anthracene products. The separation of the desired tetramethylated product from this complex mixture can be challenging and contributes to the low overall efficiency. Further research into optimizing the reaction conditions or exploring alternative, more selective methylation strategies is warranted to improve the accessibility of this compound.

Below is a workflow diagram illustrating the synthesis and subsequent derivatization of 9,9,10,10-tetramethyl-9,10-dihydroanthracene.

Caption: Synthetic pathway to 9,9,10,10-tetramethyl-9,10-dihydroanthracene and its derivatives.

Physicochemical and Spectroscopic Properties

9,9,10,10-Tetramethyl-9,10-dihydroanthracene is a white, crystalline solid with a melting point of 166-168°C.[4][5] Its molecular formula is C₁₈H₂₀, with a corresponding molar mass of 236.35 g/mol .[6]

Spectroscopic Data

The structural characterization of this molecule is well-supported by various spectroscopic techniques.

| Spectroscopic Data | Observed Values |

| FTIR (solid, cm⁻¹) | 3055 (aromatic C-H stretch), 2972 & 2963 (asymmetric and symmetric CH₃ stretch), 1362 (symmetric CH₃ bend)[4][5] |

| ¹H NMR (500 MHz, CDCl₃, δ ppm) | 8.13 (d, J = 8.8 Hz, 4H, ArH), 7.70 (d, J = 8.7 Hz, 4H, ArH), 1.76 (s, 12H, CH₃)[4][5] |

| ¹³C NMR (126 MHz, CDCl₃, δ ppm) | 142.7 (Ar), 122.4 (Ar), 121.7 (Ar), 38.5 (quaternary C), 34.5 (CH₃)[4][5] |

| Mass Spec (LRMS, EI, m/z) | 236.4 (M⁺)[4][5] |

Interpretation of Spectroscopic Data:

-

FTIR: The presence of both aromatic C-H and aliphatic C-H stretches confirms the dihydroanthracene core with methyl substituents.

-

¹H NMR: The two doublets in the aromatic region are characteristic of the A₂B₂ spin system of the symmetrically substituted benzene rings. The large singlet at 1.76 ppm, integrating to 12 protons, unequivocally confirms the presence of the four equivalent methyl groups.

-

¹³C NMR: The spectrum displays three aromatic carbon signals, a signal for the quaternary carbons at the 9 and 10 positions, and a signal for the methyl carbons, consistent with the molecule's high symmetry.

-

Mass Spectrometry: The molecular ion peak at m/z 236.4 corresponds to the calculated molecular weight of the compound.[4][5][6]

Crystal Structure

The solid-state structure of 9,9,10,10-tetramethyl-9,10-dihydroanthracene has been determined by X-ray crystallography (CCDC Number: 674861).[6] The central six-membered ring adopts a boat conformation, which is characteristic of 9,10-dihydroanthracene derivatives.[7] This conformation results in a dihedral angle between the two flanking benzene rings. The four methyl groups are situated at the prow and stern of this boat, creating a highly crowded and sterically demanding environment around the central ring. A detailed analysis of the bond lengths and angles from the crystallographic data would provide further insights into the extent of steric strain within the molecule.

Reactivity and Potential for Derivatization

The steric hindrance imparted by the four methyl groups at the 9 and 10 positions is expected to significantly influence the reactivity of the 9,9,10,10-tetramethyl-9,10-dihydroanthracene core.

Reactivity of the Aromatic Rings

The benzene rings of the dihydroanthracene scaffold are susceptible to electrophilic aromatic substitution reactions. However, the bulky tetramethyl substitution at the bridgehead positions may sterically hinder the approach of electrophiles to the peri-positions. This could potentially lead to altered regioselectivity in substitution reactions compared to the parent 9,10-dihydroanthracene.

Derivatization

Despite the steric hindrance, the aromatic rings can be functionalized, as demonstrated by the synthesis of its dinitro and diamino derivatives.[4][5]

-

Nitration: The nitration of 9,9,10,10-tetramethyl-9,10-dihydroanthracene can be achieved using potassium nitrate and trifluoroacetic anhydride in acetonitrile. This reaction yields a mixture of the 2,6- and 2,7-dinitro isomers.[4]

-

Reduction: The subsequent reduction of the dinitro derivatives to the corresponding diamines is accomplished using Raney Nickel and hydrazine in refluxing THF.[4]

These diamino derivatives serve as monomers for the synthesis of polymers with interesting properties, such as Tröger's base polymers.[4]

The following diagram illustrates the key structural features of 9,9,10,10-tetramethyl-9,10-dihydroanthracene.

Caption: Key structural features of the title molecule, highlighting the boat conformation.

Applications in Drug Development: An Area of Untapped Potential

While the broader 9,10-dihydroanthracene scaffold has been utilized in the development of various therapeutic agents, specific applications of 9,9,10,10-tetramethyl-9,10-dihydroanthracene in drug discovery are not yet well-documented in the literature. However, its unique structural and physicochemical properties suggest several potential avenues for exploration.

-

Rigid Scaffold: The rigid, three-dimensional nature of the core can be used to design molecules with a high degree of pre-organization, potentially leading to enhanced binding affinity and selectivity for biological targets.[3]

-

Steric Shielding: The tetramethyl substitution can be used to modulate the metabolic stability of drug candidates by sterically hindering access of metabolic enzymes to adjacent functional groups.

-

Modulation of Physicochemical Properties: The introduction of the four methyl groups significantly increases the lipophilicity of the dihydroanthracene core. This can be a key parameter to optimize for improving membrane permeability and oral bioavailability.

-

Fragment-Based Drug Design: The 9,9,10,10-tetramethyl-9,10-dihydroanthracene core could serve as a novel, sterically-defined fragment in fragment-based drug discovery campaigns.

The development of more efficient synthetic routes to this molecule will be crucial for enabling its exploration in medicinal chemistry programs.

Future Directions

The study of 9,9,10,10-tetramethyl-9,10-dihydroanthracene is still in its early stages, with several exciting avenues for future research:

-

Development of High-Yield Syntheses: The development of a more efficient and scalable synthesis is paramount for unlocking the full potential of this molecule.

-

Exploration of Reactivity: A systematic study of the reactivity of the sterically hindered core towards various chemical transformations will be valuable for its application as a building block in organic synthesis.

-

Computational Studies: Density functional theory (DFT) calculations could provide valuable insights into the molecule's conformational preferences, electronic properties, and reactivity, guiding future synthetic and medicinal chemistry efforts.

-

Biological Evaluation: The synthesis and biological evaluation of a library of derivatives based on the 9,9,10,10-tetramethyl-9,10-dihydroanthracene scaffold could lead to the discovery of novel therapeutic agents.

Conclusion

9,9,10,10-Tetramethyl-9,10-dihydroanthracene represents a unique and intriguing molecular scaffold. Its synthesis, while currently low-yielding, provides access to a sterically hindered, three-dimensional core structure. The detailed spectroscopic and preliminary structural data presented in this guide provide a solid foundation for further investigation. While its applications in drug development are yet to be realized, its distinct properties make it a promising candidate for the design of novel therapeutics and functional materials. Further research into its synthesis, reactivity, and biological activity is highly encouraged to fully harness the potential of this fascinating molecule.

References

[4] Al-Azzawi, F. H. (2018). The Synthesis of a Novel Tröger Base Polymer of 2,6(7)-Diamino-9,9,10,10-Tetramethyl-9,10-Dihydroanthracene. Oriental Journal of Chemistry, 34(5), 2661-2666. [Link]

[5] Al-Azzawi, F. H. (2018). The Synthesis of a Novel Tröger Base Polymer of 2,6(7)-Diamino-9,9,10,10-tetramethyl-9,10-dihydroanthracene. ResearchGate. [Link]

[6] PubChem. (n.d.). 9,9,10,10-Tetramethyl-9,10-dihydroanthracene. National Center for Biotechnology Information. Retrieved from [Link]

[7] Siddaraju, B. P., Jasinski, J. P., Golen, J. A., Yathirajan, H. S., & Raju, C. R. (2011). 9,9-Dimethyl-9,10-dihydroanthracene. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2397. [Link]

[1] Wikipedia. (2023, December 1). 9,10-Dihydroanthracene. In Wikipedia. [Link]

[3] White, C. (2023). Exploring the Effects of Aromatic Compounds on Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 15(10), 064. [Link]

[2] Agrawal, S., & Taylor, E. W. (1992). Anthracene-9,10-diones as potential anticancer agents. Synthesis, DNA-binding, and biological studies on a series of 2,6-disubstituted derivatives. Journal of Medicinal Chemistry, 35(8), 1418–1429. [Link]

Sources

- 1. 9,9,10,10-Tetramethyl-9,10-disila-9,10-dihydroanthracene | C16H20Si2 | CID 141760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. jocpr.com [jocpr.com]

- 4. researchgate.net [researchgate.net]

- 5. The Synthesis of a Novel Tröger Base Polymer of 2,6(7)-Diamino-9,9,10,10-Tetramethyl-9,10-Dihydroanthracene – Oriental Journal of Chemistry [orientjchem.org]

- 6. 9,9,10,10-Tetramethyl-9,10-dihydroanthracene | C18H20 | CID 346888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene

Abstract

This technical guide provides a comprehensive examination of the molecular structure of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene (TMA). Synthesized from anthracene, this highly substituted dihydroanthracene derivative presents a unique structural framework characterized by significant steric strain and a distinct non-planar conformation. This document details the synthetic protocol, offers an in-depth analysis of its spectroscopic characterization, and elucidates its three-dimensional structure, drawing upon established principles of conformational analysis of related dihydroanthracene systems. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the structural and electronic properties of substituted polycyclic aromatic hydrocarbons.

Introduction: The Significance of a Sterically Encumbered Dihydroanthracene

The 9,10-dihydroanthracene scaffold is a fundamental structural motif in medicinal chemistry and materials science. Its bent, non-planar geometry distinguishes it from its fully aromatic parent, anthracene, allowing for a three-dimensional arrangement of substituents. The introduction of four methyl groups at the 9 and 10 positions to form 9,9,10,10-Tetramethyl-9,10-dihydroanthracene (TMA) creates a molecule of significant interest. The gem-dimethyl substitution at these bridgehead carbons induces considerable steric strain, influencing the conformation of the central ring and the overall molecular geometry. Understanding these structural nuances is critical for applications ranging from the design of novel molecular architectures to its use as a bulky, rigid building block in polymer synthesis.[1]

The reactivity of anthracene is known to be concentrated at the 9 and 10 positions. These sites have the highest electron density and allow for reactions, such as electrophilic additions, to proceed while preserving the aromaticity of the two outer benzene rings. This inherent reactivity is exploited in the synthesis of TMA and its derivatives.

Synthesis and Mechanistic Considerations

The preparation of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene is a critical first step for any subsequent structural or application-based study. A documented method involves the reaction of anthracene with lithium aluminum hydride (LiAlH₄) in diglyme at elevated temperatures.[1]

Experimental Protocol

The following protocol has been reported for the synthesis of TMA:[1]

-

In a 1L round-bottom flask maintained under a nitrogen atmosphere, a mixture of Anthracene (18.71 g, 105.0 mmol), LiAlH₄ (10.00 g, 270.30 mmol), and diglyme (294.00 ml, 2.07 mol) is prepared.

-

The mixture is heated to reflux at 150°C and maintained for 10 hours.

-

After the reflux period, the reaction is cooled to room temperature.

-

The cooled mixture is carefully poured into 2L of 1N HCl and stirred for 30 minutes.

-

The organic layer is extracted with ethyl acetate.

-

The product is purified by recrystallization from ethanol to yield 9,9,10,10-tetramethyl-9,10-dihydroanthracene as a white powder (7.50 g, 30% yield).[1]

Causality and Mechanistic Discussion

The choice of reagents and conditions in this synthesis warrants a deeper discussion. LiAlH₄ is a powerful reducing agent, typically used to reduce polar double bonds. Its role in this reaction, which results in the addition of four methyl groups, is non-trivial. The high reaction temperature (150°C) suggests that the reaction does not proceed via a standard hydride reduction pathway.

A plausible hypothesis is that under these forcing conditions, the solvent, diglyme (bis(2-methoxyethyl) ether), may serve as the source of the methyl groups. The reaction could involve a complex process of ether cleavage and reductive alkylation, mediated by the aluminum species. The low yield of 30% is indicative of a complex reaction mixture, likely containing various partially alkylated anthracene products.[1] This highlights a key experimental insight: while effective, this protocol is not a clean, high-yielding synthesis, and purification is critical. The formation of multiple alkylated side products is a known challenge in such reactions.[1]

Caption: Synthetic workflow for 9,9,10,10-Tetramethyl-9,10-dihydroanthracene.

Spectroscopic and Physical Characterization

The identity and purity of the synthesized TMA are confirmed through a combination of spectroscopic methods and physical property measurements.

Physical Properties

| Property | Value | Source |

| Appearance | White Powder | [1] |

| Melting Point | 166-168°C | [1] |

| Molecular Formula | C₁₈H₂₀ | [2] |

| Molecular Weight | 236.35 g/mol | [1][2] |

Spectroscopic Data Analysis

The following spectroscopic data provides a detailed fingerprint of the TMA molecule.[1]

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

3055 cm⁻¹: Aromatic C-H stretching.

-

2972 & 2963 cm⁻¹: Asymmetric and symmetric stretching of the C-H bonds in the methyl (CH₃) groups.

-

1362 cm⁻¹: Symmetric bending (umbrella) mode of the CH₃ groups.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (500 MHz, CDCl₃):

-

¹H NMR: The proton NMR is remarkably simple, reflecting the high symmetry of the molecule.

-

δ 8.13 (d, J = 8.8 Hz, 4H): This doublet corresponds to the four aromatic protons in positions 1, 4, 5, and 8.

-

δ 7.70 (d, J = 8.7 Hz, 4H): This doublet is assigned to the four aromatic protons in positions 2, 3, 6, and 7.

-

δ 1.76 (s, 12H): A sharp singlet integrating to 12 protons, unequivocally assigned to the four equivalent methyl groups.

-

-

¹³C NMR (126 MHz, CDCl₃):

-

δ 142.7, 122.4, 121.7: Resonances corresponding to the aromatic carbons.

-

δ 38.5: The signal for the quaternary sp³-hybridized carbons at the 9 and 10 positions.

-

δ 34.5: The resonance for the carbons of the four methyl groups.

-

-

-

Mass Spectrometry (MS):

-

LRMS (EI, m/z): A molecular ion peak (M⁺) is observed at 236.4, which is consistent with the calculated molecular weight for C₁₈H₂₀ (236.3).[1]

-

Molecular Structure and Conformational Analysis

The defining feature of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene is its three-dimensional structure, which deviates significantly from the planarity of anthracene.

Caption: 2D representation of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene.

Conformational Insights

The central six-membered ring of the 9,10-dihydroanthracene core is not planar. X-ray crystallographic studies of analogous compounds, such as 9,9-Dimethyl-9,10-dihydroanthracene, have definitively shown that this central ring adopts a boat conformation .[3] This conformation minimizes the torsional strain within the ring. In this arrangement, the two outer benzene rings are bent out of the plane in one direction, while the C9 and C10 atoms are puckered in the opposite direction.

For TMA, the four methyl groups attached to C9 and C10 further enforce this boat-like geometry. The steric bulk of the gem-dimethyl groups prevents planarization of the central ring and likely leads to a significant dihedral angle between the planes of the two fused benzene rings.

X-ray Crystallography

A definitive elucidation of the bond lengths, bond angles, and solid-state conformation of TMA comes from single-crystal X-ray diffraction. The crystal structure of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene is available in the Cambridge Structural Database (CSD).[2]

-

CCDC Number: 674861

-

DOI: 10.5517/ccqn7q9

This crystallographic data provides the most accurate and detailed picture of the molecule's structure. Researchers requiring precise geometric parameters for computational modeling, drug design, or materials science applications should consult this primary data source. The data will confirm the boat conformation of the central ring and provide quantitative measures of the steric strain introduced by the tetramethyl substitution, such as elongated C9-C10 bonds or distorted bond angles around the quaternary carbons.

Conclusion

9,9,10,10-Tetramethyl-9,10-dihydroanthracene is a sterically hindered molecule whose structure is defined by a non-planar, boat-like central ring. Its synthesis, while achievable, presents mechanistic complexities that underscore the challenges in selectively alkylating polycyclic aromatic hydrocarbons. The high degree of symmetry in the molecule is clearly reflected in its simple yet informative NMR spectra. For a precise, quantitative understanding of its molecular geometry, the crystallographic data deposited in the Cambridge Structural Database is the authoritative reference. This in-depth guide provides the foundational knowledge for scientists and researchers to leverage the unique structural properties of this molecule in their respective fields.

References

-

Al-Karawi, A. J. M., & Al-Amiery, A. A. (2018). The Synthesis of a Novel Tröger Base Polymer of 2,6(7)-Diamino-9,9,10,10-Tetramethyl-9,10-Dihydroanthracene. Oriental Journal of Chemistry, 34(5), 2661-2666. [Link]

-

PubChem. (n.d.). 9,9,10,10-Tetramethyl-9,10-dihydroanthracene. National Center for Biotechnology Information. Retrieved from [Link]

-

Siddaraju, B. P., Jasinski, J. P., Golen, J. A., Yathirajan, H. S., & Raju, C. R. (2011). 9,9-Dimethyl-9,10-dihydroanthracene. Acta Crystallographica Section E: Structure Reports Online, 67(9), o2397. [Link]

Sources

- 1. The Synthesis of a Novel Tröger Base Polymer of 2,6(7)-Diamino-9,9,10,10-Tetramethyl-9,10-Dihydroanthracene – Oriental Journal of Chemistry [orientjchem.org]

- 2. 9,9,10,10-Tetramethyl-9,10-dihydroanthracene | C18H20 | CID 346888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Photophysical Landscape of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene Derivatives: A Currently Uncharted Territory

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

The field of organic electronics and photochemistry is continually driven by the exploration of novel molecular architectures that offer unique photophysical properties. Among the vast array of polycyclic aromatic hydrocarbons, anthracene and its derivatives have long been a cornerstone due to their rich photochemistry and applications in devices such as organic light-emitting diodes (OLEDs) and as fluorescent probes. A particular subclass of these compounds, the 9,10-dihydroanthracene derivatives, present a structurally distinct motif where the central aromatic ring is interrupted by two sp³-hybridized carbon atoms. This structural perturbation is expected to significantly alter the electronic and photophysical properties compared to their fully aromatic counterparts. This technical guide focuses on a specific, sterically hindered member of this family: 9,9,10,10-Tetramethyl-9,10-dihydroanthracene and its derivatives.

Despite significant interest in the broader class of anthracene derivatives, a comprehensive review of the scientific literature reveals a notable absence of experimental and computational studies on the photophysical properties of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene and its functionalized analogues. While the synthesis of the parent compound and some of its derivatives has been reported, their absorption, emission, and excited-state dynamics remain largely unexplored. This guide, therefore, serves a dual purpose: to summarize the known synthetic aspects and to highlight the current knowledge gap, thereby outlining a compelling case for future research in this area.

The Core Structure: A Departure from Planarity and Extended Conjugation

The defining feature of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene is the presence of two quaternary, sp³-hybridized carbon atoms at the 9 and 10 positions of the anthracene core. This has profound implications for its molecular structure and, consequently, its expected photophysical behavior.

Diagram: Molecular Structure of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene

Caption: The non-planar, butterfly-like conformation of the dihydroanthracene core.

Unlike the planar structure of anthracene, the 9,10-dihydroanthracene core adopts a folded or "butterfly" conformation. The introduction of four methyl groups at these positions is expected to further enforce this non-planarity and introduce significant steric hindrance. This structural rigidity and lack of extended π-conjugation across the central ring are the primary reasons why the photophysical properties of these derivatives are anticipated to be markedly different from those of typical 9,10-disubstituted anthracenes. The electronic communication between the two phenyl rings is effectively severed, suggesting that their photophysical behavior might resemble that of substituted benzene derivatives rather than a larger polycyclic aromatic system.

Synthesis of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene and its Derivatives

While photophysical data is scarce, the synthesis of the parent 9,9,10,10-Tetramethyl-9,10-dihydroanthracene (TMDHA) and some of its derivatives has been documented. A key synthetic route involves the alkylation of anthracene.

Experimental Protocol: Synthesis of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene

A reported synthesis involves the reaction of anthracene with a suitable methylating agent. For instance, the alkylation of anthracene can be achieved with a lower yield, with one study reporting a 30% yield for the tetramethylated product. This process can utilize reagents like LiAlH₄ as a reducing agent reacting with diglyme to form an intermediate that attacks the active positions of anthracene.

Further functionalization of the TMDHA core has been achieved, for example, through nitration to produce dinitro derivatives, followed by reduction to the corresponding diamino compounds. This opens the door to a variety of derivatives with potentially interesting properties, such as the formation of Tröger's base polymers.

Table 1: Known Derivatives of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene

| Derivative | Synthetic Precursor | Key Reagents | Reported Characterization | Reference |

| 9,9,10,10-Tetramethyl-9,10-dihydroanthracene | Anthracene | LiAlH₄, diglyme | ¹H NMR, ¹³C NMR, FTIR, LRMS, m.p. | |

| 2,6(7)-Dinitro-9,9,10,10-tetramethyl-9,10-dihydroanthracene | 9,9,10,10-Tetramethyl-9,10-dihydroanthracene | KNO₃, TFAA | ¹H NMR, ¹³C NMR, FTIR, HRMS, m.p. | |

| 2,6(7)-Diamino-9,9,10,10-tetramethyl-9,10-dihydroanthracene | 2,6(7)-Dinitro-9,9,10,10-tetramethyl-9,10-dihydroanthracene | Raney Nickel, Hydrazine monohydrate | ¹H NMR, ¹³C NMR, FTIR, HRMS, m.p. |

The Unexplored Photophysical Properties: A Call for Investigation

The absence of photophysical data for TMDHA and its derivatives in the scientific literature is a significant knowledge gap. Based on the molecular structure, we can hypothesize some expected photophysical characteristics and outline the key experiments required to elucidate them.

Expected Photophysical Profile:

-

Absorption: The absorption spectrum is likely to be dominated by the transitions of the isolated phenyl rings, appearing at shorter wavelengths (in the UV region) compared to anthracene. The characteristic vibronic structure of anthracene's absorption spectrum will be absent.

-

Fluorescence: If fluorescent, the emission is also expected to be in the UV or deep blue region, originating from the excited states of the benzene-like moieties. The fluorescence quantum yield and lifetime will be highly dependent on the efficiency of non-radiative decay pathways, which could be influenced by the flexibility of the non-planar structure and the vibrational modes of the methyl groups.

-

Phosphorescence: The potential for phosphorescence at low temperatures would provide insights into the triplet excited state. The energy of the triplet state and the efficiency of intersystem crossing are key parameters that remain to be determined.

Diagram: Proposed Experimental Workflow for Photophysical Characterization

Caption: A comprehensive workflow for the systematic investigation of the photophysical properties of TMDHA derivatives.

Key Experimental Protocols to be Employed:

-

UV-Vis Absorption Spectroscopy: To determine the ground-state absorption characteristics, including molar absorptivity and the energy of the lowest electronic transitions.

-

Steady-State and Time-Resolved Fluorescence Spectroscopy: To measure the emission spectra, determine fluorescence lifetimes, and gain insights into the excited-state dynamics.

-

Fluorescence Quantum Yield Measurement: To quantify the efficiency of the fluorescence process, which is crucial for assessing the potential of these compounds in light-emitting applications.

-

Low-Temperature Phosphorescence Spectroscopy: To probe the triplet excited state and determine its energy and lifetime.

-

Computational Modeling (DFT and TD-DFT): To complement experimental data by predicting excited-state energies, transition dipole moments, and simulating absorption and emission spectra.

Potential Applications and Future Directions

While the lack of photophysical data currently limits the discussion of concrete applications, the unique structural features of TMDHA derivatives suggest several avenues for exploration:

-

Host Materials for OLEDs: The potentially high triplet energy, a consequence of the disrupted conjugation, could make these materials suitable as host materials for phosphorescent emitters in OLEDs.

-

Sterically Hindered Fluorescent Probes: The bulky tetramethyl substitution could be leveraged to create fluorescent probes with reduced aggregation-caused quenching, a common issue with planar aromatic dyes.

-

Building Blocks for Polymers with Unique Properties: As demonstrated by the synthesis of a Tröger's base polymer, the TMDHA core can be incorporated into larger macromolecular structures, potentially leading to materials with interesting gas separation or sensing properties.

Conclusion

The 9,9,10,10-Tetramethyl-9,10-dihydroanthracene framework represents a fascinating yet underexplored area within the broader field of aromatic chemistry. Its inherent non-planarity and steric hindrance set it apart from the well-studied planar anthracene derivatives. The current body of scientific literature provides a foundation for the synthesis of this molecular scaffold and its functionalization. However, the critical absence of data on its photophysical properties presents a significant barrier to understanding its fundamental behavior and unlocking its potential applications. This technical guide, by highlighting this knowledge gap, aims to stimulate research into the photophysical characterization of these intriguing molecules. A systematic investigation, combining synthesis, advanced spectroscopy, and computational modeling, is essential to chart this unexplored territory and potentially uncover a new class of materials with novel and valuable photophysical properties.

References

The Synthesis of a Novel Tröger Base Polymer of 2,6(7)-Diamino-9,9,10,10-Tetramethyl-9,10-Dihydroanthracene. Vertex AI Search. Retrieved January 21, 2026.

An In-Depth Technical Guide to the Electronic Structure of Tetramethyl-dihydroanthracene

For Distribution: Researchers, scientists, and drug development professionals.

Introduction: Beyond the Planar Paradigm

Polycyclic aromatic hydrocarbons (PAHs) are foundational scaffolds in materials science and medicinal chemistry, prized for their rigid, planar structures and delocalized π-electron systems.[1] However, disrupting this planarity can unlock novel electronic and steric properties. This guide delves into the electronic structure of one such fascinating molecule: tetramethyl-dihydroanthracene.

Specifically, we will focus on 9,9,10,10-tetramethyl-9,10-dihydroanthracene , a derivative of 9,10-dihydroanthracene (DHA). The parent DHA molecule is notable for its non-planar, boat-like conformation, where the central six-membered ring is saturated at the 9 and 10 positions.[2] This saturation effectively isolates the two flanking benzene rings, creating a unique electronic environment distinct from its fully aromatic parent, anthracene.

By adding four methyl groups to the central saturated carbons, we introduce significant steric and electronic perturbations. This guide will elucidate the consequences of this substitution, providing a comprehensive framework for understanding, predicting, and experimentally validating the electronic properties of this molecule. We will explore how the interplay between the folded dihydroanthracene core and the electron-donating methyl substituents dictates its molecular orbitals, reactivity, and spectroscopic signatures.

Part 1: The 9,10-Dihydroanthracene Framework: A Folded π-System

The electronic structure of any substituted PAH is best understood by first examining its core. 9,10-dihydroanthracene is not a simple aromatic molecule. Hydrogenation at the 9 and 10 positions breaks the continuous conjugation of the parent anthracene, resulting in a molecule with two electronically distinct phenyl rings held in a rigid, non-planar conformation.[2][3]

This structural feature has profound implications:

-

π-System Isolation: The sp³ hybridization of the C9 and C10 carbons means the π-systems of the two flanking benzene rings are largely electronically isolated from each other.

-

HOMO-LUMO Characteristics: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are primarily localized on these benzene rings. This is in stark contrast to anthracene, where the frontier orbitals are delocalized across the entire molecule.[4][5]

-

Weakened C-H Bonds: The C-H bonds at the 9 and 10 positions are significantly weaker (estimated at 78 kcal mol⁻¹) than typical C-H bonds, making DHA an effective hydrogen-donor in chemical reactions.[3]

The consequence of this structure is a molecule that behaves electronically more like a substituted biphenyl than a large, fused aromatic system. Its UV-visible absorption spectrum, for instance, lacks the characteristic fine structure of anthracene and is shifted to higher energies (shorter wavelengths).[6][7]

Caption: Structure of the 9,10-dihydroanthracene core.

Part 2: The Impact of Tetramethyl Substitution

Introducing four methyl groups at the C9 and C10 positions (forming 9,9,10,10-tetramethyl-9,10-dihydroanthracene) imposes two primary electronic effects on the DHA core:

-

Inductive Effect: Alkyl groups are weakly electron-donating. This "push" of electron density into the sp³-hybridized central ring can subtly influence the adjacent aromatic rings.

-

Hyperconjugation: While less direct than in conjugated systems, hyperconjugation between the C-H σ-bonds of the methyl groups and the molecular orbital framework can contribute to overall electronic stabilization.

The most significant consequence of this substitution is the energetic destabilization (raising) of the HOMO. With electron density being pushed towards the π-systems of the benzene rings, the energy required to remove an electron (the ionization potential) is expected to decrease. Conversely, the LUMO is likely to be less affected. This leads to a crucial prediction:

-

Reduced HOMO-LUMO Gap: The energy gap between the HOMO and LUMO will be smaller in the tetramethyl derivative compared to the parent DHA. This will manifest as a bathochromic (red) shift in its UV-visible absorption spectrum.[8]

Part 3: A Self-Validating Framework for Experimental Analysis

To rigorously characterize the electronic structure of tetramethyl-dihydroanthracene, a multi-pronged approach combining synthesis, spectroscopy, electrochemistry, and computational modeling is required. This workflow ensures that findings from each technique corroborate and validate the others.

Caption: Integrated workflow for electronic structure analysis.

Experimental Protocol 1: Synthesis and Purification

A plausible route to 9,9,10,10-tetramethyl-9,10-dihydroanthracene involves the exhaustive methylation of 9,10-dihydroanthracene.

Causality: The choice of a strong base like n-butyllithium is critical to deprotonate the weakly acidic C-H bonds at the 9 and 10 positions of DHA.[9] An excess of a methylating agent, such as methyl iodide, is then used to ensure complete substitution.

Step-by-Step Methodology:

-

Preparation: Under an inert atmosphere (e.g., Argon), dissolve 9,10-dihydroanthracene in anhydrous tetrahydrofuran (THF).

-

Deprotonation: Cool the solution to -78 °C and slowly add an excess (approx. 2.2 equivalents) of n-butyllithium. Stir for 1 hour to ensure complete formation of the dianion.

-

Methylation: Add an excess (at least 4 equivalents) of methyl iodide to the solution and allow it to slowly warm to room temperature overnight.

-

Quenching & Extraction: Carefully quench the reaction with water. Extract the organic product with diethyl ether, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane eluent) followed by recrystallization from ethanol to yield the pure product.[10]

Experimental Protocol 2: Spectroscopic & Electrochemical Analysis

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To confirm the molecular structure and assess the electronic environment of the protons and carbons.

-

Methodology:

-

Dissolve a 5-10 mg sample in deuterated chloroform (CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[11]

-

-

Expected Observations:

-

¹H NMR: The spectrum will be simplified compared to DHA. A sharp singlet corresponding to the 12 protons of the four equivalent methyl groups will appear. The aromatic protons will show characteristic multiplets.

-

¹³C NMR: A signal for the quaternary C9/C10 carbons will be present, along with a signal for the methyl carbons and distinct signals for the aromatic carbons.

-

B. UV-Visible (UV-Vis) Spectroscopy

-

Purpose: To probe the electronic transitions and experimentally estimate the HOMO-LUMO gap.

-

Methodology:

-

Prepare a dilute solution of the compound in a UV-transparent solvent like cyclohexane.

-

Record the absorption spectrum from approximately 200 to 400 nm.[7]

-

-

Expected Observations: The spectrum will show absorption bands corresponding to π-π* transitions within the benzene rings. The absorption onset (λ_max) is expected to be red-shifted compared to 9,10-dihydroanthracene.

C. Cyclic Voltammetry (CV)

-

Purpose: To experimentally determine the HOMO and LUMO energy levels by measuring the oxidation and reduction potentials.[12][13]

-

Methodology:

-

Dissolve the sample in an appropriate solvent (e.g., acetonitrile) with a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

-

Use a standard three-electrode setup (e.g., glassy carbon working electrode, platinum counter electrode, and Ag/AgCl reference electrode).

-

Scan the potential to measure the first oxidation and reduction events.[14]

-

-

Expected Observations: The oxidation potential (E_ox) correlates with the HOMO energy level, while the reduction potential (E_red) correlates with the LUMO energy level. The oxidation potential is expected to be lower (easier to oxidize) than that of DHA due to the electron-donating methyl groups.

| Property | 9,10-Dihydroanthracene (DHA) | 9,9,10,10-Tetramethyl-DHA (Predicted) | Rationale for Change |

| λ_max (UV-Vis) | ~265 nm | > 265 nm | Electron-donating CH₃ groups decrease the HOMO-LUMO gap. |

| Oxidation Potential (E_ox) | Higher | Lower | Electron-donating CH₃ groups raise the HOMO energy, making oxidation easier. |

| Reduction Potential (E_red) | Similar | Similar | Substituents on sp³ carbons have a minimal effect on the LUMO of the phenyl rings. |

Part 4: Computational Modeling for Deeper Insight

Density Functional Theory (DFT) is a powerful tool for predicting and rationalizing the electronic structure of molecules like tetramethyl-dihydroanthracene.[15][16]

Causality: The choice of functional and basis set is critical for accuracy. A hybrid functional like B3LYP provides a good balance of accuracy and computational cost for organic molecules.[17] A Pople-style basis set such as 6-31G(d) is sufficient to provide reliable geometries and orbital energies for qualitative and semi-quantitative analysis.[5]

Methodology:

-

Structure Optimization: Build the molecular structure of 9,9,10,10-tetramethyl-9,10-dihydroanthracene and perform a geometry optimization using DFT at the B3LYP/6-31G(d) level of theory.

-

Frequency Calculation: Perform a frequency calculation to confirm that the optimized structure is a true energy minimum.

-

Orbital Analysis: Calculate and visualize the HOMO and LUMO. Calculate their energies to determine the theoretical HOMO-LUMO gap.

Caption: Energy transition from HOMO to LUMO.

Predicted Computational Results:

-

Orbital Visualization: The HOMO and LUMO will be localized primarily on the two benzene rings, confirming the electronic isolation.

-

Energy Levels: The calculated HOMO energy will be higher (less negative) for the tetramethyl derivative compared to DHA. The HOMO-LUMO gap will be smaller, corroborating the predicted red-shift in the UV-Vis spectrum.

Conclusion

The electronic structure of 9,9,10,10-tetramethyl-9,10-dihydroanthracene is a compelling case study in molecular design. By disrupting the planarity and aromaticity of anthracene and introducing electron-donating alkyl groups, a unique electronic system is created. The key features are the electronically isolated phenyl rings and a significantly raised HOMO energy level compared to the parent dihydroanthracene. This leads to a smaller HOMO-LUMO gap and increased susceptibility to oxidation.

The integrated experimental and computational framework detailed in this guide provides a robust, self-validating system for characterizing this molecule and its derivatives. The insights gained are crucial for professionals in drug development, who can leverage such scaffolds for novel receptor interactions, and for materials scientists designing new organic electronic materials with tailored redox and optical properties.

References

-

PubChem. (n.d.). 9,10-Dihydroanthracene. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023, December 2). 9,10-Dihydroanthracene. Retrieved from [Link]

-

Wikipedia. (2024, May 17). Buckminsterfullerene. Retrieved from [Link]

-

Grokipedia. (n.d.). 9,10-Dihydroanthracene. Retrieved from [Link]

-

Syeda, A. (n.d.). Preparation of 9,10-Dihydroanthracene-9,10-Endosuccinic Anhydride - Diels-Alder Reaction. Scribd. Retrieved from [Link]

-

NIST. (n.d.). Anthracene, 9,10-dihydro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Zvarych, V. I., et al. (2016). Synthesis of 9,10-Anthracenedione Diethyldithiocarbamates. Russian Journal of General Chemistry, 86(12), 2699–2701. Retrieved from [Link]

-

Le, T. N., et al. (2018). Quantitative Structure–Property Relationships for the Electronic Properties of Polycyclic Aromatic Hydrocarbons. ACS Omega, 3(8), 9576–9586. Retrieved from [Link]

-

NIST. (n.d.). Anthracene, 9,10-dihydro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Kumar, D., et al. (2013). Why metal–oxos react with dihydroanthracene and cyclohexadiene at comparable rates, despite having different C–H bond strengths. A computational study. Chemical Communications, 49(59), 6638-6640. Retrieved from [Link]

-

Chegg. (2023, March 7). Analyze the UV-Vis spectra of 9,10-dihydroanthracene-9,10-A,B-succinic anhydride. Retrieved from [Link]

-

Chirico, R. D. (2025, February 3). 9,10-Dihydroanthracene: Experimental and Derived Thermodynamic Properties. Data.gov. Retrieved from [Link]

-

Li, Y., et al. (2023). The Levels of Polycyclic Aromatic Hydrocarbons and Their Derivatives in Plasma and Their Effect on Mitochondrial DNA Methylation in the Oilfield Workers. International Journal of Environmental Research and Public Health, 20(10), 5865. Retrieved from [Link]

-

ResearchGate. (n.d.). HOMO–LUMO gap of the anthracene molecule as a function of the distance.... Retrieved from [Link]

-

Sharma, G., et al. (2018). An expeditious, highly efficient, catalyst and solvent-free synthesis of 9,10-dihydro-anthracene-9,10-α,β-succiniimide derivatives. Cogent Chemistry, 4(1), 1469324. Retrieved from [Link]

-

Bates, R. B., et al. (1966). Proton magnetic resonance of some 9,10-dihydroanthracenes. Journal of the Chemical Society B: Physical Organic, 34-36. Retrieved from [Link]

-

Al-Majid, A. M., et al. (2021). X-ray and computational investigations of ethanoanthracenes: 9,10-dihydro-9,10-ethanoanthracene-12-carboxylic acid and 9,10-dihydro-9,10-ethanoanthracen-9-yl)-N-methylethanamine. Crystals, 11(12), 1512. Retrieved from [Link]

-

Vlaho, M., et al. (2024). Three distinct conductance states in polycyclic aromatic hydrocarbon derivatives. Communications Chemistry, 7(1), 1-8. Retrieved from [Link]

-

Harvey, R. G., & Hahn, J. T. (1970). The nuclear magnetic resonance and stereochemistry of 9,10-derivatives of 9,10-dihydroanthracene. Journal of the Chemical Society D: Chemical Communications, (21), 1482-1483. Retrieved from [Link]

-

Oregon Medical Laser Center. (n.d.). Anthracene. Retrieved from [Link]

-

Lee, J., et al. (2024). Substitution Effect of a Single Nitrogen Atom on π-Electronic Systems of Linear Polycyclic Aromatic Hydrocarbons (PAHs): Theoretically Visualized Coexistence of Mono-aza-PAHs with Different Aromaticities. Molecules, 29(4), 798. Retrieved from [Link]

-

ResearchGate. (n.d.). Frontier molecular orbitals (HOMO and LUMO) of anthracene, thiophene and graphene. Retrieved from [Link]

-

Zhang, J., et al. (2020). Polycyclic aromatic hydrocarbon-based organic semiconductors: ring-closing synthesis and optoelectronic properties. Journal of Materials Chemistry C, 8(38), 13210-13224. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 10,10-Bispyridinylmethyl-9,10-dihydroanthracenes. Retrieved from [Link]

-

Chegg. (2024, March 6). Solved 9,10-dihydroanthracene- 9,10-α,β-succinic anhydride. Retrieved from [Link]

-

Reddit. (n.d.). Functional for HOMO-LUMO gap of organic dyes?. r/comp_chem. Retrieved from [Link]

-

Edubirdie. (n.d.). The Synthesis of 9,10-dihydro-9,10-ethanoanthracene 11,12-dicarboxylic Anhydride. Retrieved from [Link]

-

Hoar, B. B., et al. (n.d.). Electrochemical mechanistic analysis from cyclic voltammograms based on deep learning. ChemRxiv. Retrieved from [Link]

-

The International Journal of Engineering and Science. (n.d.). Cyclic Voltammetry and its Application to Synthesis New Compounds from Coumarin Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). UV light absorption spectra of anthracene (a) and photodimerized.... Retrieved from [Link]

-

YouTube. (2023, October 3). How to Calculate HOMO LUMO Energy Gap. Retrieved from [Link]

-

ResearchGate. (n.d.). Cyclic voltammograms of anthraquinone derivatives.... Retrieved from [Link]

Sources

- 1. Polycyclic aromatic hydrocarbon-based organic semiconductors: ring-closing synthesis and optoelectronic properties - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 2. grokipedia.com [grokipedia.com]

- 3. 9,10-Dihydroanthracene - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Anthracene, 9,10-dihydro- [webbook.nist.gov]

- 7. Anthracene, 9,10-dihydro- [webbook.nist.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. scribd.com [scribd.com]

- 11. 9,10-Dihydroanthracene(613-31-0) 1H NMR spectrum [chemicalbook.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. theijes.com [theijes.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. tandfonline.com [tandfonline.com]

- 17. reddit.com [reddit.com]

A Technical Guide to the Solubility of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene in Organic Solvents

This guide provides an in-depth analysis of the solubility characteristics of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical methodologies to offer a comprehensive understanding of the compound's behavior in various organic solvents.

Introduction: Understanding the Molecule

9,9,10,10-Tetramethyl-9,10-dihydroanthracene is a polycyclic aromatic hydrocarbon derivative. Its core structure, a dihydroanthracene moiety, is rendered non-planar by the presence of four methyl groups at the 9 and 10 positions. This steric hindrance significantly influences the molecule's crystal packing and, consequently, its interaction with solvents. A thorough comprehension of its solubility is paramount for applications in synthesis, purification, formulation, and materials science.

The molecular structure, characterized by a large non-polar surface area, suggests a preference for non-polar organic solvents, a principle guided by the "like dissolves like" axiom. However, the subtle interplay of van der Waals forces and the potential for induced dipole interactions can lead to solubility in a broader range of solvents than initially predicted.

Theoretical Framework for Solubility Prediction

The solubility of a solid in a liquid is governed by the thermodynamics of the dissolution process, specifically the Gibbs free energy change (ΔG). For dissolution to occur spontaneously, ΔG must be negative. This is influenced by both the enthalpy of solution (ΔH_sol), which relates to the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from solute-solvent interactions, and the entropy of solution (ΔS_sol), which is generally positive.

For 9,9,10,10-Tetramethyl-9,10-dihydroanthracene, the key factors influencing its solubility are:

-

Molecular Structure: The rigid, bulky, and non-polar nature of the molecule dominates its solubility profile.

-

Intermolecular Forces: In the solid state, the molecules are held together by van der Waals forces. To dissolve, the solvent molecules must overcome these forces.

-

Solvent Properties: The polarity, polarizability, and hydrogen bonding capacity of the solvent are critical in determining its ability to solvate the molecule.

Qualitative Solubility Profile

| Solvent | Solubility Indication | Rationale for Use | Source |

| Ethanol | Soluble, particularly upon heating | Used for recrystallization, suggesting moderate solubility at elevated temperatures and lower solubility at room temperature, allowing for crystal formation upon cooling. | [1][2] |

| Ethyl Acetate | Soluble | Employed for extraction from aqueous layers, indicating good partitioning into this moderately polar solvent. | [1][2] |

| Chloroform (CHCl₃) | Soluble | Used as an eluent in column chromatography for a derivative, implying good solubility of the parent compound. | [1][2] |

| Dichloromethane (DCM) | Likely Soluble | Based on the good solubility of a derived polymer in DCM, the monomer is also expected to be soluble. | [1][2] |

Furthermore, a polymer synthesized from a diamino-derivative of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene exhibited good solubility in polar aprotic solvents such as DMSO, DMAC, NMP, and DMF, but was reported to be insoluble in toluene, xylene, THF, ethanol, and acetone.[1][2] This suggests that while the core structure is non-polar, the introduction of polar functional groups can significantly alter the solubility profile. For the parent compound, however, solubility is expected to be higher in less polar solvents.

Experimental Determination of Solubility

Given the absence of quantitative data, an experimental approach is necessary to determine the precise solubility of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene in various organic solvents. The following protocol outlines a reliable method for this determination.

Materials and Equipment

-

9,9,10,10-Tetramethyl-9,10-dihydroanthracene (purified)

-

A range of organic solvents (e.g., hexane, toluene, chloroform, ethyl acetate, acetone, ethanol, methanol, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or magnetic stirrer with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Sources

A Technical Guide to the Thermal Stability of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene: Structure, Synthesis, and Thermal Behavior

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide provides a comprehensive overview of the thermal stability of 9,9,10,10-tetramethyl-9,10-dihydroanthracene. We will delve into the synthesis of this sterically hindered molecule, analyze its structural characteristics, and, through data from closely related polymers, infer its significant thermal robustness. This document will also detail the experimental protocols for assessing thermal stability and propose potential decomposition pathways, offering a complete technical narrative for researchers in the field.

Introduction: The Significance of a Sterically Shielded Core

9,9,10,10-Tetramethyl-9,10-dihydroanthracene is a polycyclic aromatic hydrocarbon derivative characterized by a central dihydroanthracene core that is sterically shielded by four methyl groups at the 9 and 10 positions. This unique structural feature, with two gem-dimethyl groups, locks the central ring in a boat-like conformation and provides a high degree of steric hindrance. This steric crowding is hypothesized to significantly influence the molecule's thermal and chemical stability, making it a molecule of interest for applications where a rigid and robust scaffold is required, such as in the development of novel polymers and as a core structure in drug design.

The parent compound, 9,10-dihydroanthracene, is known for its ability to act as a hydrogen donor, with the bond dissociation energy for the C-H bonds at the 9 and 10 positions being approximately 20% weaker than typical C-H bonds.[1] The introduction of the four methyl groups in 9,9,10,10-tetramethyl-9,10-dihydroanthracene replaces these weaker C-H bonds with more stable C-C bonds, which is a key factor contributing to its enhanced thermal stability.

Synthesis of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene

The synthesis of 9,9,10,10-tetramethyl-9,10-dihydroanthracene is typically achieved through the alkylation of anthracene. A common method involves the reaction of anthracene with a strong alkylating agent in a suitable solvent system.

A reported synthesis involves the refluxing of anthracene with lithium aluminum hydride (LiAlH4) in diglyme.[2][3] This process, while effective, is noted to produce a mixture of alkylated anthracene products, with the desired tetramethylated product being obtained in a relatively low yield of 30%.[2][3]

Caption: Synthesis of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene.

The purification of the crude product is typically carried out using column chromatography followed by recrystallization, yielding 9,9,10,10-tetramethyl-9,10-dihydroanthracene as a white powder with a melting point of 166-168°C.[2][3]

Assessment of Thermal Stability

A Tröger's base polymer synthesized from 2,6(7)-diamino-9,9,10,10-tetramethyl-9,10-dihydroanthracene exhibited remarkable thermal stability.[2][3] TGA analysis of this polymer showed that the initial weight loss due to thermal degradation commenced at approximately 377.53°C, with only a 1.28% loss of mass at this temperature.[2][3] This high decomposition temperature suggests that the 9,9,10,10-tetramethyl-9,10-dihydroanthracene core structure is inherently very stable.

| Compound | Decomposition Onset Temperature (°C) | Reference |

| Tröger's Base Polymer of 2,6(7)-Diamino-9,9,10,10-tetramethyl-9,10-dihydroanthracene | ~ 377 | [2][3] |

Proposed Thermal Decomposition Pathways

The thermal decomposition of 9,9,10,10-tetramethyl-9,10-dihydroanthracene is expected to proceed through high-energy pathways due to the absence of the weaker C-H bonds present in the parent dihydroanthracene. The most likely decomposition mechanisms would involve the cleavage of the C-C bonds.

One potential pathway is a retro-Diels-Alder type reaction, which would lead to the formation of highly reactive intermediates. However, the steric hindrance imposed by the gem-dimethyl groups may favor a stepwise radical mechanism involving the homolytic cleavage of one of the C9-C10 bond or a C-CH3 bond at elevated temperatures.

Caption: A plausible thermal decomposition pathway for 9,9,10,10-Tetramethyl-9,10-dihydroanthracene.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability of 9,9,10,10-tetramethyl-9,10-dihydroanthracene, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Methodology:

-

Accurately weigh 5-10 mg of 9,9,10,10-tetramethyl-9,10-dihydroanthracene into a ceramic or platinum TGA pan.

-

Place the pan in the TGA instrument.

-

Heat the sample from room temperature (e.g., 25°C) to a final temperature of 600°C at a constant heating rate of 10°C/min.

-

Maintain a constant flow of an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Record the mass of the sample as a function of temperature.

-

The onset of decomposition is determined from the temperature at which a significant mass loss is first observed.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of an inert gas is crucial to ensure that the observed mass loss is due to thermal decomposition (pyrolysis) rather than oxidation, which would occur in the presence of air and would likely initiate at a lower temperature.

-

Heating Rate: A heating rate of 10°C/min is a standard practice that provides a good balance between resolution and experimental time. A slower rate could provide better resolution of decomposition steps, while a faster rate might shift the decomposition to higher temperatures.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.

Methodology:

-

Accurately weigh 2-5 mg of 9,9,10,10-tetramethyl-9,10-dihydroanthracene into an aluminum DSC pan and hermetically seal it. An empty, sealed pan is used as a reference.

-

Place the sample and reference pans in the DSC cell.

-

Heat the sample from room temperature to a temperature above its expected decomposition temperature (e.g., 400°C) at a heating rate of 10°C/min under a nitrogen atmosphere.

-

Record the differential heat flow between the sample and the reference as a function of temperature.

-

The melting point will be observed as an endothermic peak, and any exothermic peaks at higher temperatures would indicate decomposition.

Causality Behind Experimental Choices:

-

Hermetically Sealed Pan: This prevents the loss of volatile decomposition products, which could affect the measurement of the heat of decomposition.

-

Reference Pan: The use of an empty reference pan allows for the subtraction of the baseline heat capacity, enabling the accurate measurement of the heat flow associated with thermal events in the sample.

Conclusion

9,9,10,10-Tetramethyl-9,10-dihydroanthracene is a molecule with significant potential due to the high thermal stability imparted by its sterically hindered core. The thermal robustness, inferred from the high decomposition temperature of its polymer derivative, makes it an attractive building block for materials intended for high-temperature applications. The detailed experimental protocols provided in this guide offer a clear pathway for the empirical validation of its thermal properties. A thorough understanding of its thermal decomposition behavior is critical for its successful application in drug development and materials science, ensuring the stability and integrity of the final product under various thermal stresses.

References

-

Al-Karawi, A. J. M., & Al-Jubouri, H. R. (2018). The Synthesis of a Novel Tröger Base Polymer of 2,6(7)-Diamino-9,9,10,10-Tetramethyl-9,10-Dihydroanthracene. Oriental Journal of Chemistry, 34(5), 2661-2666. [Link]

-

Al-Karawi, A. J. M., & Al-Jubouri, H. R. (2018). The Synthesis of a Novel Tröger Base Polymer of 2,6(7)-Diamino-9,9,10,10-tetramethyl-9,10-dihydroanthracene. ResearchGate. [Link]

-

PubChem. (n.d.). 9,9,10,10-Tetramethyl-9,10-dihydroanthracene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 9,10-Dihydroanthracene. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023). 9,10-Dihydroanthracene. Wikimedia Foundation. Retrieved from [Link]

Sources

- 1. 9,9,10,10-Tetramethyl-9,10-dihydroanthracene | C18H20 | CID 346888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Synthesis of a Novel Tröger Base Polymer of 2,6(7)-Diamino-9,9,10,10-Tetramethyl-9,10-Dihydroanthracene – Oriental Journal of Chemistry [orientjchem.org]

- 3. orientjchem.org [orientjchem.org]

An In-depth Technical Guide to 9,9,10,10-Tetramethyl-9,10-dihydroanthracene (CAS No. 24269-10-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,9,10,10-Tetramethyl-9,10-dihydroanthracene, identified by CAS number 24269-10-1, is a saturated derivative of anthracene, a polycyclic aromatic hydrocarbon.[1] The substitution of methyl groups at the 9 and 10 positions prevents full aromaticity in the central ring, resulting in a partially hydrogenated structure with unique physicochemical properties and potential applications in various fields of chemical research. This guide provides a comprehensive overview of its properties, synthesis, and spectral characteristics, offering valuable insights for its use in laboratory and developmental settings.

Physicochemical Properties

9,9,10,10-Tetramethyl-9,10-dihydroanthracene is a white, solid organic compound.[2][3] Its molecular structure consists of a dihydroanthracene core with four methyl groups attached to the C9 and C10 positions. This substitution pattern significantly influences its solubility, thermal stability, and reactivity compared to its parent compound, anthracene.

| Property | Value | Source |

| CAS Number | 24269-10-1 | [4] |

| Molecular Formula | C₁₈H₂₀ | [4] |

| Molecular Weight | 236.35 g/mol | [2][3] |

| Appearance | White powder | [2][3] |

| Melting Point | 166-168 °C | [2][3] |

| Boiling Point | 321.4±22.0 °C (Predicted) | |

| Density | 0.973±0.06 g/cm³ (Predicted) | |

| XLogP3-AA | 5.6 | [4] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 0 | [4] |

Synthesis Protocol

A reported synthesis of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene involves the alkylation of anthracene.[2][3] The following protocol is based on the procedure described by Al-Asadi (2022).[2][3]

Materials:

-

Anthracene

-

Lithium aluminum hydride (LiAlH₄)

-

Diglyme

-

Hydrochloric acid (HCl), 1N

-

Ethyl acetate

-

Ethanol

Procedure:

-

In a 1L round-bottom flask under a nitrogen atmosphere, prepare a mixture of anthracene (18.71 g, 105.0 mmol), LiAlH₄ (10.00 g, 270.30 mmol), and diglyme (294.00 ml, 2.07 mol).

-

Reflux the mixture at 150°C for 10 hours.

-

Cool the reaction to room temperature.

-

Pour the mixture into 2L of 1N HCl and stir for 30 minutes.

-

Extract the organic layer with ethyl acetate.

-

Recrystallize the product from ethanol to yield 9,9,10,10-tetramethyl-9,10-dihydroanthracene as a white powder.

Yield: 7.50 g (30%)

Spectral Analysis

The structural elucidation of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR (500 MHz, CDCl₃):

-

δ 8.13 (d, J = 8.8 Hz, 4H, ArH): This signal corresponds to the four aromatic protons on the outer rings, ortho to the quaternary carbons. The doublet splitting pattern with a coupling constant of 8.8 Hz is indicative of ortho-coupling.

-

δ 7.70 (d, J = 8.7 Hz, 4H, ArH): This doublet represents the other four aromatic protons on the outer rings, meta to the quaternary carbons.

-

δ 1.76 (s, 12H, CH₃): The sharp singlet at 1.76 ppm integrates to 12 protons, confirming the presence of four equivalent methyl groups. The singlet nature of this peak is due to the absence of adjacent protons.[2][3]

¹³C NMR (126 MHz, CDCl₃):

-

δ 142.7 (Ar): Aromatic carbon signal.

-

δ 122.4 (Ar): Aromatic carbon signal.

-

δ 121.7 (Ar): Aromatic carbon signal.

-

δ 38.5 (quaternary carbon): This peak corresponds to the two quaternary carbons (C9 and C10) of the central ring.

-

δ 34.5 (CH₃): The signal for the four equivalent methyl carbons.[2][3]

Infrared (IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene (solid) exhibits the following characteristic absorption bands:

-

3055 cm⁻¹ (str. aromatic C-H): This absorption is characteristic of the C-H stretching vibrations of the aromatic rings.[2][3]

-

2972 & 2963 cm⁻¹ (asy. and sy. str. of CH₃ group): These two peaks correspond to the asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl groups.[2][3]

-

1362 cm⁻¹ (sy. bending of CH₃): This band is attributed to the symmetric bending (umbrella) mode of the methyl groups.[2][3]

Mass Spectrometry (MS)

Low-resolution mass spectrometry (LRMS) with electron ionization (EI) was used to determine the molecular weight of the compound.

-

m/z 236.4 (M⁺): The molecular ion peak is observed at m/z 236.4, which corresponds to the calculated molecular weight of C₁₈H₂₀ (236.3 g/mol ).[2][3]

Structural Visualization

Figure 1: Molecular structure of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene.

Experimental Workflow Visualization

Figure 2: A typical experimental workflow for the synthesis and spectroscopic analysis of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene.

Conclusion

This technical guide has provided a detailed overview of the synthesis, physicochemical properties, and comprehensive spectral analysis of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene (CAS No. 24269-10-1). The provided data and protocols offer a solid foundation for researchers and scientists working with this compound. The unique structural features of this molecule, particularly the steric hindrance provided by the four methyl groups, may lead to interesting applications in materials science and as a bulky ligand in organometallic chemistry. Further research into its reactivity and potential applications is warranted.

References

-

Al-Asadi, K. F. (2022). The Synthesis of a Novel Tröger Base Polymer of 2,6(7)-Diamino-9,9,10,10-Tetramethyl-9,10-Dihydroanthracene. Journal of University of Babylon for Pure and Applied Sciences, 30(3), 1-10. [Link]

-

Al-Asadi, K. F. (2022). The Synthesis of a Novel Tröger Base Polymer of 2,6(7)-Diamino-9,9,10,10-tetramethyl-9,10-dihydroanthracene. ResearchGate. [Link]

-

PubChem. (n.d.). 9,9,10,10-Tetramethyl-9,10-dihydroanthracene. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

Wikipedia. (2023, December 1). 9,10-Dihydroanthracene. In Wikipedia. [Link]

Sources

- 1. 9,10-Dihydroanthracene - Wikipedia [en.wikipedia.org]

- 2. The Synthesis of a Novel Tröger Base Polymer of 2,6(7)-Diamino-9,9,10,10-Tetramethyl-9,10-Dihydroanthracene – Oriental Journal of Chemistry [orientjchem.org]

- 3. orientjchem.org [orientjchem.org]

- 4. 9,9,10,10-Tetramethyl-9,10-dihydroanthracene | C18H20 | CID 346888 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Theoretical Modeling of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene

This guide provides a comprehensive technical overview for the theoretical modeling of 9,9,10,10-tetramethyl-9,10-dihydroanthracene (TMA), a molecule of significant interest in materials science and drug development. TMA's unique structural characteristics, particularly the steric hindrance imposed by the four methyl groups at the 9 and 10 positions, present an intriguing challenge for computational chemistry. This document outlines a robust theoretical framework for accurately predicting its geometric, electronic, and spectroscopic properties, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction: The Significance of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene

9,9,10,10-Tetramethyl-9,10-dihydroanthracene is a derivative of 9,10-dihydroanthracene, a molecule known for its utility as a hydrogen-donor.[1] The tetramethyl substitution introduces significant steric strain, influencing the molecule's conformation and, consequently, its chemical and physical properties. This steric crowding can lead to unique molecular packing in the solid state and affect its reactivity and photophysical behavior. Recent research has highlighted the use of TMA and its derivatives as monomers for the synthesis of microporous polymers with applications in gas separation and as components in organic electronic materials.[2][3]

A thorough understanding of TMA's molecular properties at a quantum mechanical level is paramount for the rational design of new materials and pharmaceuticals. Theoretical modeling provides a powerful tool to elucidate structure-property relationships, predict molecular behavior, and guide synthetic efforts. This guide details a validated computational protocol for the theoretical investigation of TMA.

Theoretical Methodologies: A Rationale

The accurate theoretical description of sterically crowded molecules like TMA necessitates a careful selection of computational methods. The primary challenge lies in capturing the subtle interplay of steric repulsion and non-covalent interactions, which govern the molecule's three-dimensional structure and its intermolecular associations.

Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for medium- to large-sized molecules due to its favorable balance of accuracy and computational cost. For a molecule like TMA, the choice of the exchange-correlation functional is critical. Standard functionals like B3LYP can struggle to accurately describe the dispersion forces that are significant in sterically hindered systems.

Therefore, this guide recommends the use of functionals that are specifically parameterized to account for non-covalent interactions. The M06-2X and ωB97X-D functionals are excellent choices.[4][5][6] Both have demonstrated high accuracy for systems where dispersion and steric effects are prominent. An alternative and widely used approach is to augment a popular functional like B3LYP with an empirical dispersion correction, such as Grimme's D3 scheme (B3LYP-D3 ).[7]

Basis Set Selection